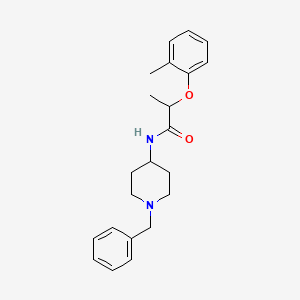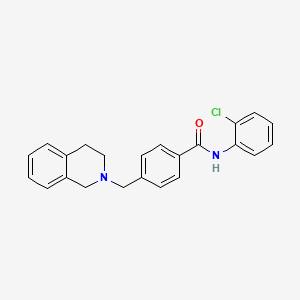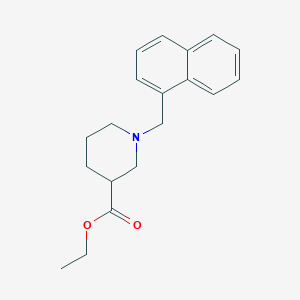![molecular formula C14H20N2O3 B5122559 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol](/img/structure/B5122559.png)
2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol, also known as CN2097, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CN2097 is a small molecule that has been studied for its ability to modulate protein-protein interactions, making it a promising candidate for drug development.
Mécanisme D'action
2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol works by binding to specific protein targets, disrupting protein-protein interactions that are critical for cellular processes. By inhibiting these interactions, 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol can modulate cell signaling pathways and affect cellular processes such as proliferation, migration, and survival. The exact mechanism of action of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol is still being studied, but it is believed to involve the disruption of protein-protein interactions between specific domains of target proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol have been studied extensively in vitro and in vivo. In cancer research, 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol has been shown to inhibit the growth and metastasis of cancer cells by modulating cell signaling pathways. In inflammation research, 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. Finally, in infectious disease research, 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol has been shown to inhibit the replication of several viruses by disrupting protein-protein interactions critical for viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol is its ability to modulate specific protein-protein interactions, making it a promising candidate for drug development. Additionally, 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol has been shown to be effective in several areas of research, including cancer, inflammation, and infectious diseases. However, one limitation of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol is its relatively low potency compared to other small molecule inhibitors, which may limit its effectiveness in certain applications. Additionally, the exact mechanism of action of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol is still being studied, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for research involving 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol. One area of research is the development of more potent analogs of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol that can be used in drug development. Additionally, the exact mechanism of action of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol is still being studied, and further research in this area may lead to a better understanding of its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol in human clinical trials, which will be critical for its development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol involves several steps, starting with the reaction of 2-chloro-4-nitrophenol with cyclopropylmethylamine. This is followed by a series of reactions involving various reagents, resulting in the formation of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol. The synthesis of 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol has been described in detail in several scientific publications, and the compound is commercially available for research purposes.
Applications De Recherche Scientifique
2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and infectious diseases. In cancer research, 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol has been shown to inhibit the growth and metastasis of cancer cells by targeting specific protein-protein interactions. Inflammation is another area of research where 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol has shown promise, as it has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. Finally, 2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol has also been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of several viruses, including influenza and dengue.
Propriétés
IUPAC Name |
2-[[cyclopropylmethyl(propyl)amino]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-2-7-15(9-11-3-4-11)10-12-8-13(16(18)19)5-6-14(12)17/h5-6,8,11,17H,2-4,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGQLUZRQHURJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[Cyclopropylmethyl(propyl)amino]methyl]-4-nitrophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5122477.png)
![{4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5122482.png)
![4-(5-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5122484.png)
![diethyl [4-(4-chlorophenoxy)butyl]malonate](/img/structure/B5122502.png)

amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5122513.png)
![N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5122514.png)



![5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5122551.png)
![3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5122560.png)

